4-(Trifluoromethyl)benzoyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)benzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-6(2-4-7)8(14)13-5-15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSOJFYCPFSMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880483-26-1 | |
| Record name | 4-(trifluoromethyl)benzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Benzoyl Isothiocyanate
Nucleophilic Addition Reactions of Acyl Isothiocyanates
The core reactivity of acyl isothiocyanates is dominated by nucleophilic addition to the electrophilic carbon of the isothiocyanate group. The general mechanism involves the attack of a nucleophile on the central carbon atom of the -N=C=S group, leading to the formation of a tetrahedral intermediate which then typically protonates to yield the final addition product. The electron-withdrawing acyl group significantly increases the reactivity of the isothiocyanate compared to standard alkyl or aryl isothiocyanates. arkat-usa.org
The reaction of 4-(trifluoromethyl)benzoyl isothiocyanate with primary or secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted or trisubstituted acyl thioureas. ijacskros.comgoogle.com This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate. nih.gov The resulting acyl thiourea (B124793) derivatives are valuable scaffolds in medicinal chemistry and materials science. ijacskros.com
The synthesis is typically a two-step process that can be performed in one pot. First, the corresponding acyl chloride (4-(trifluoromethyl)benzoyl chloride) reacts with a thiocyanate (B1210189) salt (like KSCN or NH₄SCN) to generate the this compound in situ. This reactive intermediate is then immediately treated with a suitable primary or secondary amine to yield the target acyl thiourea. google.comnih.gov
Table 1: Synthesis of Acyl Thioureas from this compound and Various Amines
| Amine Nucleophile | Product (Acyl Thiourea) | Reaction Conditions | Yield (%) | Reference |
| Aniline (B41778) | N-(phenylcarbamothioyl)-4-(trifluoromethyl)benzamide | Anhydrous Acetone (B3395972), rt | High | nih.gov |
| 4-Methylaniline | N-((4-methylphenyl)carbamothioyl)-4-(trifluoromethyl)benzamide | Anhydrous Acetone, rt | High | nih.gov |
| 2-Aminothiazole | N-(thiazol-2-ylcarbamothioyl)-4-(trifluoromethyl)benzamide | Anhydrous Acetone, rt | ~65 | nih.gov |
| 2-Aminopyrimidine | N-(pyrimidin-2-ylcarbamothioyl)-4-(trifluoromethyl)benzamide | Anhydrous Acetone, rt | ~54 | nih.gov |
Acyl isothiocyanates can react with oxygen-containing nucleophiles, such as alcohols and phenols, although these reactions are generally less common than those with amines. The reaction with an alcohol (R'-OH) leads to the formation of an O-alkyl N-(4-(trifluoromethyl)benzoyl)thiocarbamate. This process involves the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon.
The reaction may require basic conditions or heating to proceed efficiently. The resulting thiocarbamates are useful intermediates in further synthetic transformations. beilstein-journals.org In some cases, particularly with tertiary alcohols, the reaction may proceed via an Sₙ1-type mechanism where the stability of the resulting carbocation influences the outcome. scu.ac.ir
The reaction of this compound with carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or stabilized carbanions (e.g., enolates), provides a pathway to more complex molecular structures. The nucleophilic carbon attacks the electrophilic carbon of the isothiocyanate group.
For example, reaction with a Grignard reagent (R'MgX) would initially form a magnesium salt of a thioamide, which upon acidic workup would yield the corresponding N-(4-(trifluoromethyl)benzoyl)thioamide. The trifluoromethyl group on the benzoyl moiety enhances the electrophilicity of the isothiocyanate carbon, making it susceptible to attack by these soft nucleophiles. nih.govnih.gov The reactivity can be compared to that of trifluoromethyl ketones, which are also highly activated towards nucleophilic attack. nih.gov
Cycloaddition Chemistry Involving the Isothiocyanate Moiety
The cumulative double bonds in the isothiocyanate group (-N=C=S) allow it to participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. These reactions are powerful tools for the construction of heterocyclic rings. google.com
One common example is the [3+2] cycloaddition with 1,3-dipoles like nitrile imines or diazomethanes. For instance, the reaction of an acyl isothiocyanate with a nitrile imine, generated in situ from a hydrazonoyl halide, can lead to the formation of five-membered thiadiazole derivatives. mdpi.com The regioselectivity of such cycloadditions is influenced by both electronic and steric factors of the reactants. The electron-withdrawing 4-(trifluoromethyl)benzoyl group can significantly influence the frontier molecular orbitals of the isothiocyanate, thereby directing the regiochemical outcome of the cycloaddition. mdpi.comresearchgate.net Similarly, [4+1] cycloadditions with isocyanides are also a known pathway for synthesizing five-membered heterocycles. rsc.org
Intramolecular Reactivity and Rearrangement Pathways
If the this compound molecule is part of a larger structure containing a suitably positioned internal nucleophile, intramolecular reactions can occur. For example, a tethered hydroxyl or amino group could attack the isothiocyanate carbon, leading to the formation of a cyclic thiocarbamate or thiourea, respectively.
These intramolecular cyclizations are governed by the length and flexibility of the tether connecting the nucleophile to the isothiocyanate group, with the formation of five- or six-membered rings being generally favored. Such reactions have been observed in related systems, where thiourea derivatives undergo intramolecular cyclization when treated with a base. researchgate.net
Analysis of Competitive Reaction Pathways and Side Product Formation in Complex Syntheses
In complex synthetic sequences, the high reactivity of this compound can lead to competitive reaction pathways and the formation of side products. The molecule contains two primary electrophilic sites: the carbonyl carbon and the isothiocyanate carbon. While soft nucleophiles (like amines and thiols) preferentially attack the isothiocyanate carbon, hard nucleophiles may show some reactivity at the more sterically accessible, yet electronically less favored, carbonyl carbon.
For instance, in the presence of a strong, sterically hindered base and a weak nucleophile, side reactions involving the α-protons of a nucleophilic substrate could compete with the desired addition. Furthermore, under certain conditions, the acyl isothiocyanate can react with itself or with the solvent. In reactions involving polyfunctional nucleophiles, regioselectivity can be an issue, with competing attacks at different sites of the nucleophile. Careful control of reaction conditions such as temperature, solvent, and stoichiometry is crucial to minimize the formation of these undesired byproducts. frontiersin.org
Applications of 4 Trifluoromethyl Benzoyl Isothiocyanate As a Synthetic Building Block
Construction of Acyl Thiourea (B124793) Derivatives and Analogues
The primary application of 4-(Trifluoromethyl)benzoyl isothiocyanate lies in its reaction with primary and secondary amines to form N-acyl thiourea derivatives. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom that is susceptible to attack by nucleophiles like amines. This reaction is a straightforward and efficient method for creating the acyl thiourea backbone.
The general synthesis involves the reaction of 4-(trifluoromethyl)benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to generate the this compound in situ. This intermediate is then immediately treated with a desired amine to yield the final N-acyl thiourea product. This "one-pot" synthesis is often preferred due to its efficiency. nih.gov The reaction proceeds via a nucleophilic addition of the amine to the central carbon of the isothiocyanate. nih.gov
A variety of amines can be used in this reaction, leading to a diverse library of acyl thiourea derivatives. The choice of amine can be used to tune the properties of the final molecule. For instance, reacting the isothiocyanate with different fluoro- or trifluoromethyl-substituted anilines allows for the systematic modification of the molecule's electronic and lipophilic character. mdpi.comresearchgate.net
Below is a table showcasing examples of acyl thiourea derivatives synthesized from isothiocyanates and various amines, illustrating the versatility of this reaction.
| Isothiocyanate Precursor | Amine | Resulting Acyl Thiourea Derivative |
| 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate | 3-fluoroaniline | 2-((4-Chlorophenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamide |
| 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate | 4-(trifluoromethyl)aniline | 2-((4-Chlorophenoxy)methyl)-N-(4-(trifluoromethyl)phenylcarbamothioyl)benzamide |
| pivaloyl isothiocyanate | 4-aminoacetophenone | N-((4-acetylphenyl)carbamothioyl)pivalamide |
| 2,4-dichlorobenzoyl isothiocyanate | 4-acetylaniline | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide |
This table provides representative examples of the types of acyl thiourea derivatives that can be synthesized through the reaction of an isothiocyanate with an amine. nih.govmdpi.comresearchgate.net
The trifluoromethyl group on the benzoyl ring of the parent isothiocyanate is significant as it can enhance the stability and modify the electronic properties of the resulting acyl thiourea derivatives.
Synthesis of Diverse Heterocyclic Systems
Acyl thioureas, derived from this compound, are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The acyl thiourea moiety contains multiple reactive sites that can participate in cyclization reactions.
Nitrogen-Containing Heterocycles (e.g., Thiohydantoins, Thiazolotriazines)
The acyl thiourea structure is a key precursor for nitrogen-containing heterocycles. For example, they can be used to synthesize thiohydantoins, which are five-membered rings containing two nitrogen atoms and a sulfur atom. The synthesis often involves the intramolecular cyclization of an N-acyl thiourea derivative, typically under acidic or basic conditions.
Furthermore, these derivatives are instrumental in constructing more complex fused heterocyclic systems. For example, they can be utilized in the synthesis of thiazolo[4,3-b] nih.govmdpi.comresearchgate.nettriazines. These reactions often involve the reaction of the acyl thiourea with a suitable bifunctional reagent, leading to the formation of the fused ring system. The specific reaction conditions and the choice of reactants determine the final heterocyclic structure.
Sulfur and Mixed Heterocycles (e.g., Benzothiazinone Scaffolds)
In addition to purely nitrogen-containing heterocycles, this compound can be used to create sulfur and mixed heterocycles. The sulfur atom of the isothiocyanate group can be incorporated into the final ring structure. For instance, derivatives of this isothiocyanate can be used to synthesize benzothiazinone scaffolds. These are six-membered heterocyclic systems containing a sulfur and a nitrogen atom fused to a benzene (B151609) ring. The synthesis of these structures often involves an intramolecular cyclization where the sulfur atom of the thiourea moiety attacks an electrophilic site on the aromatic ring.
Utilization in the Synthesis of Complex Molecular Architectures and Functional Materials (e.g., Photoinduced Electron Transfer Sensors)
The reactivity of this compound extends to the synthesis of more complex molecules and functional materials. The isothiocyanate group can act as a linker to connect different molecular fragments, allowing for the construction of larger and more intricate structures.
One notable application is in the development of photoinduced electron transfer (PET) sensors. In these systems, a fluorophore (a fluorescent molecule) is linked to a receptor unit via the acyl thiourea bridge derived from this compound. The trifluoromethyl group can be advantageous in these systems due to its electron-withdrawing nature, which can influence the electronic properties of the sensor. In the absence of a target analyte, the receptor quenches the fluorescence of the fluorophore through a PET process. Upon binding of the analyte to the receptor, this quenching process is disrupted, leading to a "turn-on" of the fluorescence signal. This allows for the sensitive and selective detection of the target analyte.
Precursor Role in the Formation of N-Trifluoromethylated Amides and Related Derivatives
While the primary reactivity of isothiocyanates is the addition to the C=S bond, they can also serve as precursors for other functional groups. Under specific reaction conditions, the isothiocyanate moiety can be transformed into other functionalities. For instance, derivatives of this compound could potentially be used to synthesize N-trifluoromethylated amides. This transformation would likely involve a multi-step process, possibly including a desulfurization step and subsequent introduction of the trifluoromethyl group. The development of such synthetic methodologies would further expand the utility of this versatile building block.
Advanced Analytical Methodologies for Research Scale Characterization of Acyl Isothiocyanates and Their Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(Trifluoromethyl)benzoyl isothiocyanate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring. These protons typically appear as a set of doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effects of both the trifluoromethyl group and the benzoyl isothiocyanate moiety. The specific splitting pattern and coupling constants help confirm the 1,4-disubstitution pattern of the aromatic ring. rsc.org
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Key signals for this compound include the carbonyl carbon (C=O), the isothiocyanate carbon (-N=C=S), the trifluoromethyl carbon (-CF₃), and the aromatic carbons. The carbonyl carbon signal is typically found significantly downfield (δ ≈ 160-170 ppm). The isothiocyanate carbon has a characteristic chemical shift in the range of δ ≈ 130-150 ppm. The trifluoromethyl carbon signal appears as a quartet due to coupling with the fluorine atoms (J-coupling). rsc.orgwiley-vch.denih.gov The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached functional groups. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly important for this compound due to the presence of the trifluoromethyl group. It provides a highly sensitive and direct way to confirm the presence and electronic environment of the -CF₃ group. A single, sharp signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. wiley-vch.dersc.org The chemical shift, typically around -63 ppm relative to CFCl₃, is characteristic of an aromatic trifluoromethyl group. rsc.orgbeilstein-journals.org
Interactive Table: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Structural Fragment |
|---|---|---|---|
| ¹H | ~8.0 - 8.2 | Doublet | Aromatic Protons (ortho to C=O) |
| ¹H | ~7.8 - 7.9 | Doublet | Aromatic Protons (ortho to CF₃) |
| ¹³C | ~160 - 170 | Singlet | Carbonyl Carbon (C=O) |
| ¹³C | ~130 - 150 | Singlet | Isothiocyanate Carbon (N=C=S) |
| ¹³C | ~120 - 140 | Quartet | Trifluoromethyl Carbon (CF₃) |
| ¹³C | ~125 - 135 | Multiple Signals | Aromatic Carbons |
Mass Spectrometry Techniques (e.g., LC-MS/MS, Ion Trap Mass Spectrometry) for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. When coupled with liquid chromatography (LC), it becomes a cornerstone for analyzing complex mixtures and trace-level impurities. rsc.org
For this compound, LC-MS would first separate the target compound from any starting materials, byproducts, or degradation products. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight. High-resolution mass spectrometry can yield a highly accurate mass measurement, allowing for the determination of the elemental formula.
LC-MS/MS (Tandem Mass Spectrometry): This technique is particularly valuable for structural confirmation and for quantifying the analyte in complex matrices. nih.govhkbu.edu.hk In an MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways would include:
Loss of the isothiocyanate group (-NCS).
Cleavage of the carbonyl group, leading to the formation of a 4-(trifluoromethyl)benzoyl cation.
Loss of the trifluoromethyl group.
Ion Trap Mass Spectrometry: This technology can capture ions and perform multiple stages of fragmentation (MSⁿ), which is useful for detailed structural analysis of the primary compound and its derivatives or metabolites. nih.gov Ion traps are known for their sensitivity and are well-suited for identifying unknown impurities. rsc.orgnih.gov LC-MS based methods are routinely used for the purity assessment of complex molecules, capable of detecting and quantifying low levels of impurities. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Confirmation
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-siegen.demdpi.com These two methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on the change in dipole moment (IR) or polarizability (Raman) during the vibration. researchgate.nethoriba.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by several strong absorption bands. The most prominent and diagnostic peak is the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group , which appears as a very strong, broad band in the 2000-2200 cm⁻¹ region. Another key absorption is the carbonyl (C=O) stretch , typically found around 1680-1720 cm⁻¹. The presence of the trifluoromethyl (-CF₃) group gives rise to strong C-F stretching bands, usually in the 1100-1350 cm⁻¹ range. wiley-vch.de Aromatic C-H and C=C stretching vibrations will also be present.
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Isothiocyanate (-NCS) | Asymmetric Stretch | IR | 2000 - 2200 | Very Strong, Broad |
| Carbonyl (C=O) | Stretch | IR | 1680 - 1720 | Strong |
| Trifluoromethyl (C-F) | Stretch | IR | 1100 - 1350 | Strong |
| Aromatic (C=C) | Stretch | IR / Raman | 1450 - 1600 | Medium to Strong |
X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this technique can provide unequivocal proof of its structure.
Chromatographic Methods (e.g., HPLC, GC) for Purity Analysis and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from a mixture, assessing its purity, and monitoring the progress of its synthesis. birchbiotech.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for the analysis of non-volatile or thermally sensitive compounds like acyl isothiocyanates. mdpi.com For this compound, a reversed-phase HPLC method is typically employed. nih.gov
Stationary Phase: A C18 column is a common choice.
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used for elution.
Detection: A UV detector is effective due to the strong UV absorbance of the aromatic ring and conjugated system. Detection wavelengths are typically set between 200 and 400 nm. acs.org This setup allows for the separation of the main product from impurities, and the area of the peak is proportional to its concentration, enabling quantitative purity assessment. nih.govekb.eg
Gas Chromatography (GC): While acyl isothiocyanates can be thermally labile, GC can be used for the analysis of more volatile isothiocyanates or for their derivatives. birchbiotech.commdpi.com For a compound like this compound, careful optimization of the injection temperature would be required to prevent degradation. GC is highly effective for monitoring the disappearance of volatile starting materials or the formation of volatile byproducts during a reaction.
Due to the high reactivity of the isothiocyanate group, derivatization is a powerful strategy to enhance analytical performance. This involves converting the isothiocyanate into a more stable, easily detectable derivative prior to chromatographic analysis. greyhoundchrom.com
For HPLC-MS or HPLC-UV analysis, derivatization can improve chromatographic behavior and detection sensitivity. researchgate.net A common strategy is to react the isothiocyanate with a nucleophile, such as an amine or a thiol, to form a stable thiourea (B124793) or dithiocarbamate (B8719985) adduct, respectively.
Reaction with Amines: Reacting this compound with ammonia (B1221849) or a primary/secondary amine yields a corresponding thiourea. nih.govresearchgate.net This can stabilize the molecule and introduce a chromophore or an easily ionizable group if the chosen amine contains one.
Reaction with Thiols: Reagents like N-acetyl-L-cysteine (NAC) are frequently used to derivatize isothiocyanates. acs.orgwur.nlmdpi.com The resulting adduct is stable and often shows enhanced ionization efficiency in mass spectrometry, making it ideal for LC-MS/MS-based quantification. hkbu.edu.hk
For GC analysis, derivatization is often necessary to increase volatility and thermal stability. researchgate.netgcms.cz Acylation or silylation of other functional groups in derivative molecules can be performed. nih.gov For instance, if the isothiocyanate is reacted with an amino alcohol, the resulting hydroxyl group could be silylated with a reagent like BSTFA to create a more volatile compound suitable for GC-MS analysis. tcichemicals.com
Future Perspectives and Emerging Research Directions
Exploration of Novel Reactivity Pathways and Catalytic Systems for Acyl Isothiocyanates
The acyl isothiocyanate functional group is inherently versatile, possessing multiple electrophilic sites that allow for a diverse range of chemical transformations. arkat-usa.org The presence of the acyl group enhances the reactivity of the isothiocyanate, promoting nucleophilic additions that lead to a variety of acyclic and heterocyclic structures. arkat-usa.orgresearchgate.net Future research is moving beyond traditional applications to explore novel reactivity patterns and more sophisticated catalytic approaches.
One emerging area is the use of photocatalysis. For instance, a visible-light-mediated catalytic system has been developed for the cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and various isothiocyanates to synthesize 3-amino- researchgate.nettandfonline.comacs.org-triazolopyridine derivatives. acs.org This method operates under mild, environmentally friendly conditions and shows good functional group compatibility, including with isothiocyanates bearing strong electron-withdrawing groups like trifluoromethyl (CF₃). acs.org
Organocatalysis represents another key research direction. Scientists have demonstrated a biomimetic organocatalytic process using N-methylimidazole for the bis-functionalization of oxiranes with aroyl isothiocyanates. acs.org This reaction achieves a regioselective and simultaneous transfer of both the thiocyanate (B1210189) (-SCN) and aroyl groups onto the oxirane, constructing C-S and C-O bonds in a single, metal-free step with 100% atom economy. acs.org
Furthermore, advancements in catalysis are refining established synthesis methods. Phase transfer catalysis (PTC) has been shown to be an effective method for preparing acyl isothiocyanates from acyl chlorides and thiocyanate salts, offering a simple and efficient alternative to traditional approaches. arkat-usa.orgtandfonline.com The exploration of novel catalysts, including transition metals like molybdenum and rhodium for the synthesis of isothiocyanates from isocyanides, continues to expand the synthetic toolkit available to chemists. mdpi.com
| Catalytic System | Reactants | Product Type | Key Advantages |
| Visible-Light Photocatalysis | 2-Hydrazinopyridine, Isothiocyanate | 3-Amino- researchgate.nettandfonline.comacs.org-triazolopyridine | Mild, environmentally friendly conditions, good functional group tolerance. acs.org |
| Organocatalysis (N-methylimidazole) | Aroyl Isothiocyanate, Oxirane | Thiocyanato Benzoate | Metal-free, 100% atom economy, simultaneous C-S and C-O bond formation. acs.org |
| Phase Transfer Catalysis (PTC) | Acyl Chloride, Thiocyanate Salt | Acyl Isothiocyanate | Simple, rapid, and efficient synthesis. arkat-usa.orgtandfonline.com |
Development of New Trifluoromethylated Building Blocks Derived from Acyl Isothiocyanate Scaffolds
The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science, often imparting desirable properties such as metabolic stability and altered electronics. Consequently, there is a strong drive to develop new molecular building blocks that incorporate this moiety. The reactivity of 4-(Trifluoromethyl)benzoyl isothiocyanate makes it an ideal starting point for creating a wide array of complex trifluoromethylated heterocycles.
Acyl isothiocyanates are well-established precursors to five- and six-membered heterocyclic systems through reactions with various nucleophiles. arkat-usa.orgresearchgate.net For example, reactions with hydrazine (B178648) derivatives can yield substituted 1,2,4-triazoles, while reactions with amino-substituted precursors can lead to thiadiazoles, benzimidazoles, and other valuable scaffolds. arkat-usa.org The application of these fundamental reactions to this compound is a promising strategy for generating novel libraries of trifluoromethylated compounds. Research has shown that phenyl isothiocyanates with electron-withdrawing groups, including trifluoromethyl, are effective in these types of cyclization reactions. acs.org
Recent progress in C-F bond functionalization, such as the controlled didefluorination of o-trifluoromethyl benzylamines, highlights a broader trend in organofluorine chemistry toward modifying the trifluoromethyl group itself to create new structures. acs.org While not a direct application of the isothiocyanate, this indicates a growing interest in the synthesis and transformation of trifluoromethylated aromatics, a category into which derivatives of this compound fall. The development of synthetic routes starting from this compound could provide access to unique fluorinated building blocks that are otherwise difficult to synthesize.
| Heterocyclic Scaffold | General Reactant Type | Potential Application |
| 1,2,4-Triazoles | Hydrazines, Hydrazides | Medicinal Chemistry. arkat-usa.org |
| Thiadiazoles | Diazo Compounds | Biologically Active Molecules. arkat-usa.org |
| Benzimidazoles | o-Phenylenediamine | Pharmaceutical Scaffolds. arkat-usa.org |
| Thiazoles | α-Haloketones | Core structure in many bioactive compounds. researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Acyl isothiocyanates are highly reactive, which makes them powerful synthetic intermediates but can also present challenges for storage and handling in traditional batch chemistry. beilstein-journals.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a compelling solution to these issues. spirochem.com This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and greater selectivity. beilstein-journals.org
The synthesis of isothiocyanates is particularly well-suited to flow processing. Researchers have developed flow platforms for the rapid and efficient formation of isothiocyanates, where the reactive intermediate is generated and immediately consumed in a subsequent reaction step (a "telescoped" reaction). beilstein-journals.org This on-demand production avoids the need to isolate the often-unstable isothiocyanate, streamlining the workflow and eliminating time-consuming purification steps. beilstein-journals.org For a compound like this compound, a flow process could involve the reaction of the corresponding acyl chloride with an immobilized thiocyanate salt in a packed-bed reactor, with the resulting product stream flowing directly into a second reactor to be combined with a nucleophile for subsequent derivatization.
Furthermore, flow chemistry platforms can be readily integrated with automated systems for high-throughput synthesis and optimization. beilstein-journals.org This allows for the rapid exploration of reaction conditions and the creation of large libraries of derivative compounds for screening purposes. The scalability of flow systems also means that once an optimal synthetic route is developed, production can be increased from laboratory-scale to industrial-scale with greater ease and linearity than batch processes. spirochem.com
Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding
Computational chemistry has become an indispensable tool for modern organic synthesis. Techniques such as Density Functional Theory (DFT) are increasingly used to provide deep insights into reaction mechanisms, predict the outcomes of reactions, and guide experimental design. rsc.org
For isothiocyanate chemistry, computational modeling has been used to elucidate complex reaction pathways. For example, DFT calculations were employed to study the conjugate isothiocyanation of enones, revealing competing cationic and anionic mechanisms and explaining the thermodynamic basis for the selective formation of the isothiocyanate isomer over the thiocyanate. rsc.org Such studies are crucial for understanding and controlling the regioselectivity and stereoselectivity of reactions involving this compound.
Computational methods can also predict the reactivity and properties of novel molecules derived from this scaffold. DFT has been used to assess the anticancer potential of isothiocyanate derivatives, linking their electronic structure to their biological activity. researchgate.net In other areas, calculations have helped to reveal the origin of enantioselectivity in catalytic reactions and identify the rate-determining steps, providing a roadmap for catalyst optimization. acs.org As computational power and theoretical models continue to improve, their role in the predictive synthesis of new trifluoromethylated compounds and the detailed mechanistic understanding of their formation will become even more prominent.
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for preparing derivatives of 4-(trifluoromethyl)benzoyl isothiocyanate?
- Methodology : React 4-(trifluoromethyl)benzenamine with aryl isothiocyanates in anhydrous dimethylformamide (DMF) under reflux for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and iodine visualization. Isolate products via filtration and recrystallize from ethanol .
- Key Considerations : Use potassium hydroxide as a base to deprotonate intermediates and facilitate nucleophilic attack .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Identify thiourea C=S stretches (~1200–1300 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- ¹H NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm) and substituent effects from the trifluoromethyl group (coupling patterns) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using electron ionization at 70 eV .
Q. What storage conditions are recommended for this compound?
- Store at 0–6°C in airtight containers to prevent hydrolysis or thermal decomposition. The trifluoromethyl group enhances electrophilicity, making the compound sensitive to moisture and heat .
Advanced Research Questions
Q. How do substituents on the aryl group influence the reactivity of this compound?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the isothiocyanate carbon, accelerating reactions with nucleophiles like amines. Compare reactivity with analogs like 3-(trifluoromethyl)phenyl isothiocyanate (lower regioselectivity) and 4-bromo-2-(trifluoromethyl)phenyl isothiocyanate (steric hindrance) .
- Experimental Design : Conduct kinetic studies using UV-vis spectroscopy to track reaction rates with varying substituents.
Q. What is the role of solvent polarity in reactions involving this compound?
- Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize charged intermediates and enhance nucleophilicity. For example, DMF improves yields in thiourea formation compared to less polar solvents .
Q. How can reaction intermediates be analyzed during the synthesis of thiourea derivatives?
- Use TLC with iodine staining to monitor intermediate formation. For complex mixtures, employ high-resolution mass spectrometry (HRMS) or HPLC coupled with UV detection to resolve overlapping peaks .
Q. What structural features correlate with antimicrobial activity in derivatives of this compound?
- Structure-Activity Relationship (SAR) : Derivatives with electron-deficient aryl groups (e.g., 3-chlorophenyl) exhibit lower MIC values (e.g., 1–2 µg/mL) against bacterial strains like Staphylococcus aureus. The trifluoromethyl group enhances membrane permeability (see Table 2 in ).
Q. How does regiochemistry affect nucleophilic addition to the isothiocyanate group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
